3-(3-Chlorophenoxy)azetidine
Overview
Description
3-(3-Chlorophenoxy)azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 3-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenoxy)azetidine typically involves the reaction of 3-chlorophenol with azetidine. One common method includes the following steps:
Formation of 3-chlorophenoxy intermediate: 3-chlorophenol is reacted with a suitable base (e.g., sodium hydroxide) to form the 3-chlorophenoxide ion.
Nucleophilic substitution: The 3-chlorophenoxide ion is then reacted with azetidine under basic conditions to form this compound.
Reaction Conditions:
Temperature: The reaction is typically carried out at room temperature to moderate temperatures (20-50°C).
Solvent: Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenoxy)azetidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenoxy)azetidine in biological systems involves:
Molecular Targets: It can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
3-(4-Chlorophenoxy)azetidine: Similar structure but with the chlorine atom in the para position.
3-(3-Bromophenoxy)azetidine: Bromine substituted analogue.
3-(3-Methylphenoxy)azetidine: Methyl substituted analogue.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in the meta position of the phenoxy group imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Azetidine Ring: The azetidine ring provides a constrained, four-membered ring system that can enhance binding affinity and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of 3-(3-Chlorophenoxy)azetidine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(3-chlorophenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLTWTXWRIFYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624561 | |
Record name | 3-(3-Chlorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868833-95-8 | |
Record name | 3-(3-Chlorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.